4-ethoxy-2,3-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
Overview
Description
“4-ethoxy-2,3-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 .
Molecular Structure Analysis
The molecular structure of “4-ethoxy-2,3-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide” consists of a benzenesulfonamide core with ethoxy, dimethyl, and pyridinylmethyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-ethoxy-2,3-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide” include its molecular formula (C15H18N2O3S), molecular weight (306.38), and its structural formula . Unfortunately, specific information such as melting point, boiling point, and density were not found.Scientific Research Applications
Neurotoxicity Assessment
Background:
Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. Researchers have shown interest in their biological and pharmacological activities.
Application:
In a novel study, the synthesized pyrazoline derivative B4 was investigated for its neurotoxic potential. The compound was tested on rainbow trout alevins (Oncorhynchus mykiss). Key assessments included:
- Acetylcholinesterase (AchE) Activity:: Malondialdehyde (MDA) Levels::
Antileishmanial and Antimalarial Activities
Background:
Pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Application:
Researchers have synthesized hydrazine-coupled pyrazoles and explored their potential in combating parasitic diseases. Although specific studies on B4 are lacking, its structural similarity to other pyrazoles suggests it may exhibit similar effects .
Mechanism of Action
properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-5-6-16(13(3)12(15)2)22(19,20)18-11-14-7-9-17-10-8-14/h5-10,18H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHEHWAXZXHGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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